N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163283
InChI: InChI=1S/C9H16N2.2ClH/c1-3-8-11(2)9-4-6-10-7-5-9;;/h1,9-10H,4-8H2,2H3;2*1H
SMILES:
Molecular Formula: C9H18Cl2N2
Molecular Weight: 225.16 g/mol

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride

CAS No.:

Cat. No.: VC18163283

Molecular Formula: C9H18Cl2N2

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride -

Specification

Molecular Formula C9H18Cl2N2
Molecular Weight 225.16 g/mol
IUPAC Name N-methyl-N-prop-2-ynylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C9H16N2.2ClH/c1-3-8-11(2)9-4-6-10-7-5-9;;/h1,9-10H,4-8H2,2H3;2*1H
Standard InChI Key XUUAVPRXGLERGD-UHFFFAOYSA-N
Canonical SMILES CN(CC#C)C1CCNCC1.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride consists of a piperidine ring (a six-membered cyclic amine) with two substituents: a methyl group (-CH3_3) and a prop-2-yn-1-yl group (-CH2_2-C≡CH) attached to the nitrogen atom at the 4-position . The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amine groups to improve aqueous solubility . The IUPAC name N-methyl-N-prop-2-ynylpiperidin-4-amine dihydrochloride reflects this substitution pattern, while its SMILES notation (CN(CC#C)C1CCNCC1.Cl.Cl) encodes the connectivity of atoms .

Table 1: Key Identifiers of N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine Dihydrochloride

PropertyValueSource
Molecular FormulaC9H16N22HCl\text{C}_9\text{H}_{16}\text{N}_2 \cdot 2\text{HCl}
Molecular Weight225.16 g/mol
IUPAC NameN-methyl-N-prop-2-ynylpiperidin-4-amine dihydrochloride
InChIKeyOWCICZBUIZKHRU-UHFFFAOYSA-N
Predicted CCS (Ų)135.5 ([M+H]+^+)

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine typically involves nucleophilic substitution reactions. Piperidine-4-amine derivatives are alkylated with propargyl bromide in the presence of a base such as sodium hydride (NaH), followed by methylation using methyl iodide . The dihydrochloride salt is formed by treating the free base with hydrochloric acid under controlled conditions to avoid decomposition .

Industrial-Scale Production

Industrial methods prioritize yield optimization and purity. Large-scale reactions employ continuous flow systems to maintain temperature control during exothermic steps, such as HCl addition . Purification via recrystallization in ethanol-water mixtures removes unreacted precursors, achieving >98% purity as verified by high-performance liquid chromatography (HPLC) .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, ethanol) due to ionic interactions, with a solubility of 45 mg/mL in water at 25°C . The alkyne group contributes to stability under acidic conditions but may undergo oxidation in the presence of strong oxidizing agents .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show characteristic peaks at δ 1.8–2.1 ppm (piperidine ring protons) and δ 3.2 ppm (N-methyl group) .

  • Mass Spectrometry: The base compound ([M]+^+) appears at m/z 152.24, while the dihydrochloride form fragments into ions at m/z 138.12 and 114.09 .

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+^+139.12297135.5
[M+Na]+^+161.10491144.9
[M-H]^-137.10841129.0

Pharmacological Applications and Biological Activity

Anticancer Properties

Alkyne-containing compounds often exhibit cytotoxicity by inhibiting tubulin polymerization. While direct evidence for this compound is lacking, structural analogs with similar substituents show IC50_{50} values of 1.2–4.7 μM against breast cancer cell lines (MCF-7, MDA-MB-231) .

Comparative Analysis with Related Piperidine Derivatives

Structural Analogues

  • N-(Prop-2-yn-1-yl)piperidin-4-amine: Lacks the methyl group, reducing lipophilicity (LogP = 1.2 vs. 1.8 for the methylated form) .

  • 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine HCl: Similar structure but differs in salt stoichiometry, affecting solubility .

Table 3: Comparison of Piperidine Derivatives

CompoundMolecular FormulaKey FeatureBiological Activity
N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochlorideC9H16N22HCl\text{C}_9\text{H}_{16}\text{N}_2 \cdot 2\text{HCl}Methyl + propynyl groupsNeuroactive, anticancer
N-(Prop-2-yn-1-yl)piperidin-4-amineC8H14N2\text{C}_8\text{H}_{14}\text{N}_2Propynyl group onlyModerate receptor affinity
1-MethylpiperidinC6H13N\text{C}_6\text{H}_{13}\text{N}No alkyne substituentBroad pharmacological use

Activity-Structure Relationships

The propynyl group enhances membrane permeability due to its hydrophobic character, while the methyl group stabilizes interactions with hydrophobic binding pockets . Removing either substituent reduces potency by 3–5-fold in receptor binding assays .

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